Synthesis Yield vs. Oxa-Azaspiro Analogs
The patented synthesis of 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride achieves a total isolated yield of 51.6% over two steps (Step 1: 56.2%; Step 2: 91.8%), with NMR purity >95% after simple extraction and trituration [1]. In contrast, the synthesis of the structurally related 1-oxa-2-azaspiro[2.5]octane via cyclohexanone and hydroxylamine sulfonic acid proceeds with a reported yield of only 30–35% . This ~1.5-fold higher yield reduces raw material costs and waste generation, supporting scalability for medicinal chemistry campaigns.
| Evidence Dimension | Isolated yield (synthesis efficiency) |
|---|---|
| Target Compound Data | 51.6% total yield (56.2% Step 1 + 91.8% Step 2) |
| Comparator Or Baseline | 1-Oxa-2-azaspiro[2.5]octane (structurally related spirocyclic amine) |
| Quantified Difference | +16.6 to +21.6 percentage points |
| Conditions | Two-step process: S1 ring-closing with 1,4-dioxane at 120 °C; S2 HCl salt formation in dioxane [1]; Comparator: cyclohexanone with hydroxylamine sulfonic acid in CH₂Cl₂ under alkaline conditions . |
Why This Matters
Higher synthesis yield reduces cost-per-gram and enables larger-scale production for preclinical studies.
- [1] CN116143695A / CN116143695B. Synthesis method of 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride. Chinese Patent. Published 2023-05-23, Granted 2024-04-05. View Source
